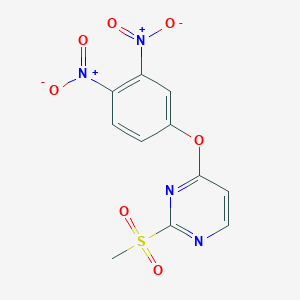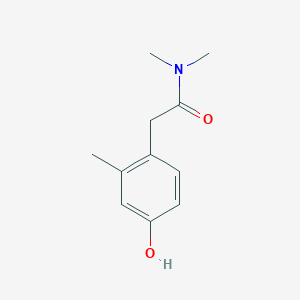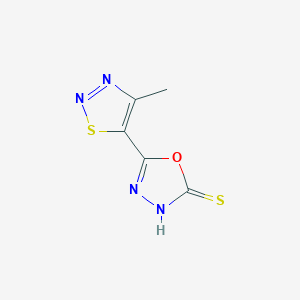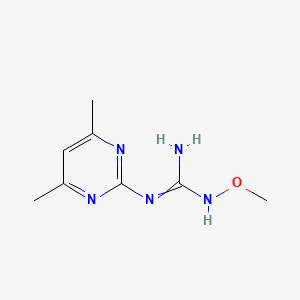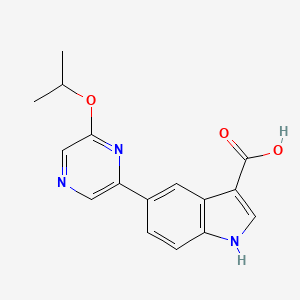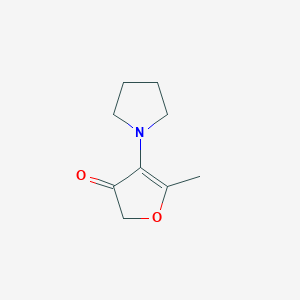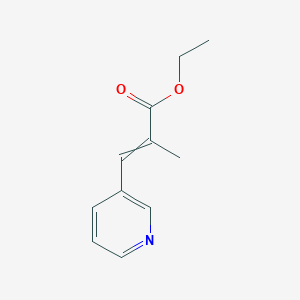
ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate
Vue d'ensemble
Description
Ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a pyridine ring attached to a propenoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate can be synthesized through several methods. One common approach involves the condensation of ethyl acetoacetate with 3-pyridinecarboxaldehyde in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is isolated through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Electrophilic substitution reactions may involve reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 2-methyl-3-(pyridin-3-yl)propanoic acid.
Reduction: Formation of ethyl 2-methyl-3-(pyridin-3-yl)propan-2-ol.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
Ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate can be compared with other similar compounds, such as:
Ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate: Differing in the position of the pyridine ring attachment.
Ethyl 2-methyl-3-(pyridin-4-yl)prop-2-enoate: Another positional isomer with the pyridine ring attached at the 4-position.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
The uniqueness of this compound lies in its specific structural configuration, which may impart distinct chemical and biological properties compared to its isomers and analogs.
Propriétés
Formule moléculaire |
C11H13NO2 |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
ethyl 2-methyl-3-pyridin-3-ylprop-2-enoate |
InChI |
InChI=1S/C11H13NO2/c1-3-14-11(13)9(2)7-10-5-4-6-12-8-10/h4-8H,3H2,1-2H3 |
Clé InChI |
VBFHLRNTFRBHGJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=CC1=CN=CC=C1)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(2-Methylpropanoyl)phenoxy]ethyl acetate](/img/structure/B8562283.png)
![3(2H)-Benzofuranone, 2-[(4-chlorophenyl)methylene]-6-methoxy-](/img/structure/B8562286.png)
![3-Phenyl-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-2-benzofuran-1(3H)-one](/img/structure/B8562294.png)
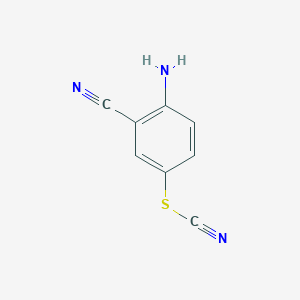
![tert-Butyl ((1R,2S)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-hydroxypropan-2-yl)carbamate](/img/structure/B8562306.png)
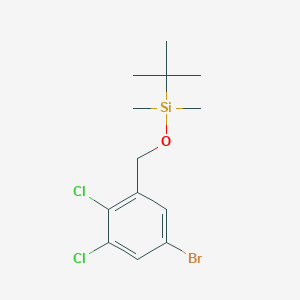
![5-Chloro-2-[(chloromethyl)thio]pyrimidine, AldrichCPR](/img/structure/B8562319.png)
